Levomefolate calcium
Overview
Description
Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt form of levomefolic acid. It is the biologically active form of folate, a B-vitamin essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is crucial for cellular division and growth, making it particularly important during periods of rapid growth such as pregnancy and fetal development .
Mechanism of Action
Target of Action
Levomefolate calcium, also known as L-5-MTHF, is the primary biologically active form of folate used at the cellular level . It targets various tissues where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .
Mode of Action
This compound is transported across the membranes, including the blood-brain barrier, into various tissues . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) . This interaction with its targets leads to changes in DNA synthesis, cysteine cycle, and homocysteine regulation .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA synthesis, cysteine cycle, and homocysteine regulation . It is used in the methylation of homocysteine to form methionine and THF . THF is the immediate acceptor of one carbon unit for the synthesis of thymidine-DNA, purines (RNA and DNA), and methionine .
Pharmacokinetics
This compound is water-soluble and primarily excreted via the kidneys . In a study of 21 subjects with coronary artery disease, peak plasma levels were reached in one to three hours following oral or parenteral administration . Peak concentrations were found to be more than seven times higher than folic acid .
Result of Action
The action of this compound results in the formation of methionine and THF from homocysteine . This leads to the regulation of DNA synthesis, cysteine cycle, and homocysteine, which are essential for cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .
Action Environment
Environmental factors such as dietary deficiencies, genetic predisposition, or treatment with medicines that affect folate concentration can influence the action, efficacy, and stability of this compound . For example, low folate levels can be caused by poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .
Biochemical Analysis
Biochemical Properties
Levomefolate calcium plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) .
Cellular Effects
This compound influences cell function by playing an essential role in DNA synthesis and the regulation of homocysteine . It is also involved in the cysteine cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects by methylating homocysteine to form methionine and tetrahydrofolate (THF) . This process involves binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and does not degrade easily .
Metabolic Pathways
This compound is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process involves enzymes and cofactors .
Transport and Distribution
This compound is transported across the membranes including the blood-brain barrier into various tissues . It is distributed within cells and tissues where it plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine .
Subcellular Localization
It is known that it is transported across the membranes into various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomefolate calcium can be synthesized through the reduction of folic acid. The process involves the use of methylenetetrahydrofolate reductase (MTHFR) to convert 5,10-methylenetetrahydrofolate to levomefolate. The calcium salt is then formed by reacting levomefolate with calcium ions .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of folic acid-producing microorganisms, followed by chemical reduction and purification processes. The final product is crystallized to obtain the stable calcium salt form .
Chemical Reactions Analysis
Types of Reactions: Levomefolate calcium primarily undergoes methylation reactions. It acts as a methyl group donor in one-carbon metabolism, which is crucial for DNA synthesis and repair .
Common Reagents and Conditions:
Methylation: this compound donates a methyl group to homocysteine, converting it to methionine.
Reduction: The reduction of folic acid to levomefolate involves the enzyme dihydrofolate reductase (DHFR).
Major Products:
Methionine: Formed from the methylation of homocysteine.
Tetrahydrofolate (THF): Produced during the reduction of folic acid.
Scientific Research Applications
Levomefolate calcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studies involving methylation and folate metabolism.
Biology: Essential for research on cellular division, DNA synthesis, and repair mechanisms.
Medicine: Commonly used in prenatal vitamins to prevent neural tube defects.
Industry: Incorporated into fortified foods and dietary supplements to enhance folate intake.
Comparison with Similar Compounds
Folic Acid: The synthetic form of folate, which must be converted to its active form, levomefolate, by the enzyme DHFR.
Calcium Folinate: Another active form of folate used in cancer therapy to mitigate the toxic effects of methotrexate.
Levomefolate Magnesium: A magnesium salt form of levomefolate, used similarly to levomefolate calcium.
Uniqueness: this compound is unique in its stability and bioavailability compared to folic acid. It does not require enzymatic conversion to become biologically active, making it more efficient in preventing and treating folate deficiency .
Properties
CAS No. |
151533-22-1 |
---|---|
Molecular Formula |
C40H48CaN14O12 |
Molecular Weight |
957.0 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1 |
InChI Key |
JMNIIIQOMSQWJN-ZEXVLMPOSA-L |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |
SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY 86-7660; BAY-86-7660; BAY86-7660; BAY 867660; BAY-867660; BAY867660; Levomefolate calcium; LMCA; Bodyfolin, Deplin; L-Methylfolate calcium; Levomefolate calcium; Levomefolinate calcium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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